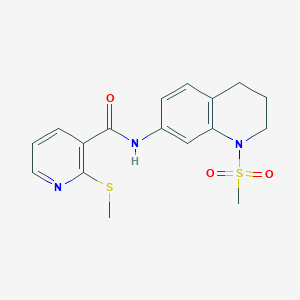
N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-(methylthio)nicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a derivative of nicotinamide, which is a key player in the NNMT pathway . NNMT plays an important role in diverse biological processes by regulating methylation potential and the degradation of nicotinamide .
Molecular Structure Analysis
The molecular structure of similar compounds has been studied using computer-based docking to the NNMT substrate (nicotinamide)-binding site . This has revealed essential chemical features driving protein-ligand intermolecular interactions and NNMT inhibition .Chemical Reactions Analysis
NNMT catalyzes the N-methylation of endogenous and exogenous xenobiotics . The specific reactions involving this compound are not available.科学的研究の応用
Inhibition and Interaction Studies
Nicotinamide N-Methyltransferase (NNMT) Inhibitors : Research has shown that small molecule inhibitors of NNMT, a key enzyme in drug metabolism, demonstrate significant inhibition potential. These inhibitors are crucial for addressing metabolic and chronic diseases with abnormal NNMT activity. The study of inhibitors based on quinolinium analogs, which are structurally related to N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-(methylthio)nicotinamide, has provided insights into the development of novel therapeutic agents (Neelakantan et al., 2017).
Synthesis of Functionalized Quinolines : Research involving the synthesis of functionalized 3,4-dihydroquinolin-2(1H)-ones, related to the chemical structure of this compound, has been conducted. This research is essential for developing compounds with potential pharmacological activities, as these structures are commonly found in many biologically active molecules (Zhu et al., 2016).
Real-Time Monitoring of NNMT Activity : A novel assay for the direct, real-time monitoring of NNMT activity using fluorescence-based detection has been developed. This method is vital for studying the enzymatic activity and inhibitor screening, facilitating the development of new drugs targeting NNMT-related diseases (Neelakantan et al., 2017).
Therapeutic Potential Studies
Obesity and Metabolic Disorders : Studies have shown that small molecule inhibitors of NNMT, structurally related to this compound, can reverse high-fat diet-induced obesity in mice. These findings suggest the potential therapeutic use of these inhibitors in treating obesity and related metabolic conditions (Neelakantan et al., 2018).
Parkinson's Disease : Research has indicated a higher N-methylation ability for azaheterocyclic amines, similar in structure to the chemical of interest, in Parkinson's disease patients. This finding suggests a potential role of these compounds in the pathogenesis or progression of Parkinson's disease, offering insights into novel therapeutic approaches (Aoyama et al., 2000).
Cardiovascular Health : Studies have shown that compounds like N1-methylnicotinamide, structurally related to the chemical , can improve endothelial function and vasorelaxation in human blood vessels. This highlights the potential cardiovascular benefits of these compounds and their relevance in treating diseases like hypertension and atherosclerosis (Domagala et al., 2012).
作用機序
将来の方向性
There is an emerging interest in assessing NNMT as a potential therapeutic target and discovering NNMT inhibitors . The development of new series of small molecule NNMT inhibitors could direct the future design of lead drug-like inhibitors to treat several metabolic and chronic disease conditions characterized by abnormal NNMT activity .
特性
IUPAC Name |
2-methylsulfanyl-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3S2/c1-24-17-14(6-3-9-18-17)16(21)19-13-8-7-12-5-4-10-20(15(12)11-13)25(2,22)23/h3,6-9,11H,4-5,10H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCQKUFKKBVIIIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC=N1)C(=O)NC2=CC3=C(CCCN3S(=O)(=O)C)C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
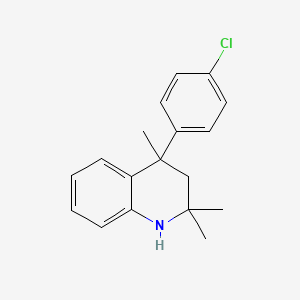
![3-[(2-chlorobenzyl)amino]-1-(3,4-dimethylphenyl)pyrazin-2(1H)-one](/img/structure/B2673809.png)
![3-Fluorosulfonyloxy-5-[[(3S,4R)-3-methoxyoxan-4-yl]carbamoyl]pyridine](/img/structure/B2673810.png)
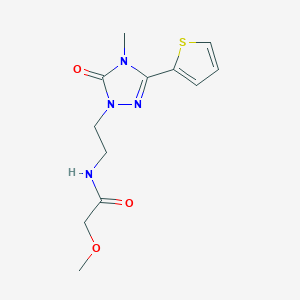
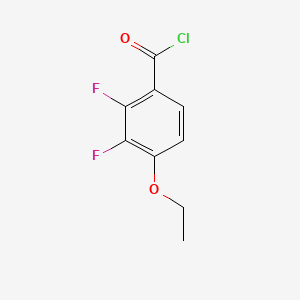
![2-Chloro-N-[[2-(dimethylamino)pyrimidin-5-yl]methyl]-N-methylpropanamide](/img/structure/B2673815.png)
![3-Methyl-3,10-diazabicyclo[4.3.1]decan-4-one;hydrochloride](/img/structure/B2673816.png)
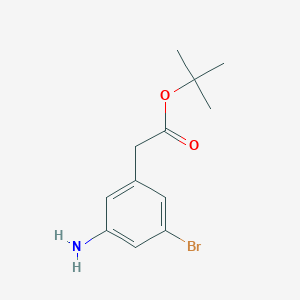
![N-(4-chlorophenyl)-2-{[1-(4-ethoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide](/img/structure/B2673822.png)
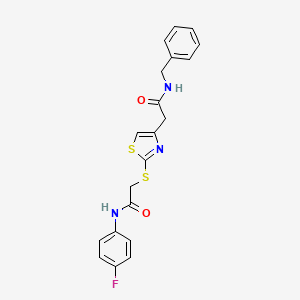
![2-{[4-ethyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B2673824.png)
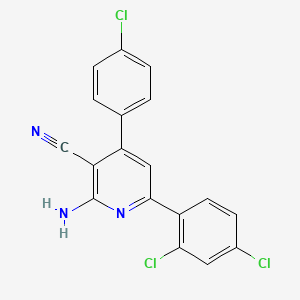
![5-chloro-2-methylsulfanyl-N-[2-[[4-(trifluoromethyl)benzoyl]amino]ethyl]pyrimidine-4-carboxamide](/img/structure/B2673828.png)
amino}-N-(cyanomethyl)acetamide](/img/structure/B2673829.png)
